3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a bromophenyl group attached to a pyrrole ring, which is further connected to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves multi-step reactions. One common method includes the following steps:
Pyrrole Formation: The formation of the pyrrole ring through cyclization reactions.
Nitrile Addition: The addition of a nitrile group to the propanenitrile moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Organolithium Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)pyrrolidine: Similar structure but lacks the nitrile group.
3-Bromopropionic acid: Contains a bromophenyl group but differs in the functional groups attached.
(3-Bromophenyl)triphenylsilane: Contains a bromophenyl group but is attached to a triphenylsilane moiety.
Uniqueness
3-(1-(3-Bromophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to the combination of the bromophenyl group, pyrrole ring, and nitrile group
Properties
Molecular Formula |
C13H9BrN2O |
---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
3-[1-(3-bromophenyl)pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H9BrN2O/c14-10-3-1-4-11(9-10)16-8-2-5-12(16)13(17)6-7-15/h1-5,8-9H,6H2 |
InChI Key |
GVVYTUOPRMVSPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.